molecular formula C19H11N3O5 B11695969 5-(3-nitrophenoxy)-2-pyridin-2-yl-1H-isoindole-1,3(2H)-dione

5-(3-nitrophenoxy)-2-pyridin-2-yl-1H-isoindole-1,3(2H)-dione

Cat. No.: B11695969
M. Wt: 361.3 g/mol
InChI Key: ZWTGBNXZKGJSFI-UHFFFAOYSA-N
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Description

5-(3-Nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitrophenoxy group, a pyridinyl group, and a dihydroisoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Etherification: The reaction of 3-nitrophenol with a suitable halogenated compound to form 3-nitrophenoxy derivative.

    Cyclization: The formation of the isoindole structure through a cyclization reaction involving a phthalic anhydride derivative and a pyridinyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Isoindoles: Formed through various substitution reactions on the aromatic rings.

Scientific Research Applications

5-(3-Nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenoxy and pyridinyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Nitrophenoxy)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: can be compared with other isoindole derivatives, such as:

Uniqueness

  • The presence of the nitrophenoxy group distinguishes it from other similar compounds, providing unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H11N3O5

Molecular Weight

361.3 g/mol

IUPAC Name

5-(3-nitrophenoxy)-2-pyridin-2-ylisoindole-1,3-dione

InChI

InChI=1S/C19H11N3O5/c23-18-15-8-7-14(27-13-5-3-4-12(10-13)22(25)26)11-16(15)19(24)21(18)17-6-1-2-9-20-17/h1-11H

InChI Key

ZWTGBNXZKGJSFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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